molecular formula C6H5BrN2O3 B1280047 5-Bromo-2-methyl-4-nitropyridine 1-oxide CAS No. 62516-08-9

5-Bromo-2-methyl-4-nitropyridine 1-oxide

Cat. No. B1280047
CAS RN: 62516-08-9
M. Wt: 233.02 g/mol
InChI Key: ZXBHWFBOEKPCCN-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-nitropyridine 1-oxide is a derivative of pyridine N-oxide that has been studied for its unique chemical properties and reactivity. The compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring which is further oxidized to N-oxide. This structure is of interest due to the directive influence of the N-oxide group during nitration reactions, which can affect the position where the nitro group is introduced into the pyridine ring .

Synthesis Analysis

The synthesis of 5-Bromo-2-nitropyridine, a closely related compound, has been achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process was optimized for large-scale production, overcoming initial challenges such as low conversion rates, high impurity content, and lack of reproducibility. Safety studies were also conducted to ensure the stability of the oxidant mixture and to establish appropriate safety boundaries for the reaction .

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies have been conducted on 2-Amino-3-bromo-5-nitropyridine, which shares some structural similarities with 5-Bromo-2-methyl-4-nitropyridine 1-oxide. These studies involved Density Functional Theory (DFT) calculations and provided insights into the molecular structure, electronic, and vibrational characteristics of the compound. The molecular equilibrium geometry was fully optimized, and various properties such as HOMO-LUMO energies, electronegativity, and chemical potential were calculated. The compound exhibited a low softness value and a high electrophilicity index, suggesting potential biological activity .

Chemical Reactions Analysis

The directive influence of the N-oxide group on the nitration of pyridine-N-oxide derivatives has been extensively studied. It has been found that the presence of the N-oxide group can lead to the introduction of a nitro group into the 4-position of the pyridine ring, regardless of other substituents such as bromine atoms, ethoxy, or methyl groups. This indicates that the N-oxide group plays a significant role in directing the course of nitration reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methyl-4-nitropyridine 1-oxide can be inferred from related compounds. For instance, the stability, charge delocalization, and Non-Linear Optical (NLO) behavior of 2-Amino-3-bromo-5-nitropyridine were studied using Natural Bond Orbital (NBO) analysis. The compound demonstrated a high first-order hyperpolarizability and a non-zero dipole moment, indicating its potential as an NLO material. Thermodynamic properties such as heat capacity, entropy, and enthalpy changes were also examined in relation to temperature .

Scientific Research Applications

1. Suzuki Cross-Coupling Reaction

  • Application Summary: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
  • Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids was used to produce these novel pyridine derivatives .
  • Results: The reaction yielded a series of novel pyridine derivatives in moderate to good yield .

2. Nitropyridines Synthesis

  • Application Summary: 5-Bromo-2-methyl-4-nitropyridine 1-oxide can be used in the synthesis of nitropyridines .
  • Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
  • Results: The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHWFBOEKPCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490843
Record name 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-4-nitropyridine 1-oxide

CAS RN

62516-08-9
Record name 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methylpyridine 1-oxide (5.36 g) was added to a mixture of conc. nitric acid (10.1 mL) and conc. sulfuric acid (8.94 mL), and the mixture was stirred at 90° C. for 20 hr. The reaction mixture was poured into ice water, and the resulting pale-yellow precipitate was collected by filtration. The crude crystals were washed with water to give the title compound (3.83 g) as a pale-yellow solid. The filtrate was neutralized with 8N aqueous sodium hydroxide solution at room temperature, and extracted with a mixed solvent of ethyl acetate and THF. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (360 mg) as a pale-yellow solid.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
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reactant
Reaction Step One
Quantity
8.94 mL
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reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol, 1 eq) was dissolved in sulfuric acid (4 mL, 80 mmol, 6 eq) and cooled at 0° C. Fuming nitric acid (3 mL, 60 mmol, 5 eq) was added dropwise. After addition of the nitric acid was complete, the reaction mixture was first warmed to room temperature and then heated to 90° C. After 2 hours the reaction was cooled in an ice bath and slowly adjusted to pH 10 with 2 M aqueous sodium carbonate. This solution was extracted twice with dichloromethane. The combined organic extracts were dried over magnesium sulfate and concentrated to yield 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide. LMCS (ESI) m+H=233.0.
Quantity
2.269 g
Type
reactant
Reaction Step One
Quantity
4 mL
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reactant
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Quantity
3 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-methyl-pyridine N-oxide (536 mg, 2.85 mmol) in concentrated H2SO4 (3.0 mL) was added dropwise a solution of fuming HNO3 (2.4 mL) in concentrated H2SO4 (3.2 mL) at 0° C. The reaction mixture was heated at 90° C. for 1.5 h. The reaction mixture was cooled to rt and poured into ice (50 g). The mixture was extracted with CH2Cl2 (3×20 mL). The combined extracts were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford 5-bromo-2-methyl-4-nitro-pyridine N-oxide as a yellow solid (520 mg, 78%) which was used without further purification
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6.0 mL nitric acid were added dropwise to 6.0 mL conc. sulphuric acid while cooling with ice and stirring. Then 3.6 g (21 mmol) 5-bromo-2-methylpyridine-1-oxide were added batchwise and the reaction mixture was stirred for 18 h at 60° C. After cooling to RT the reaction mixture was added to ice water and neutralised with 4N aqueous sodium hydroxide solution. The precipitated solid was suction filtered and dried at 50° C.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-4-nitropyridine 1-oxide
Reactant of Route 2
5-Bromo-2-methyl-4-nitropyridine 1-oxide
Reactant of Route 3
5-Bromo-2-methyl-4-nitropyridine 1-oxide

Citations

For This Compound
1
Citations
EJ Hanan, A van Abbema, K Barrett… - Journal of medicinal …, 2012 - ACS Publications
… The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated to yield 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide. MS: m/z 233.0 ([M + H] …
Number of citations: 85 pubs.acs.org

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